molecular formula C13H5F6NO B4426093 N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide

N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide

Cat. No. B4426093
M. Wt: 305.17 g/mol
InChI Key: ZTJFFCAYWQQNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide, commonly known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFB is a potent inhibitor of the proteasome, a large protein complex responsible for degrading intracellular proteins.

Scientific Research Applications

DFB has been extensively studied for its potential applications in cancer therapy. Proteasome inhibitors have been shown to induce apoptosis (programmed cell death) in cancer cells, making them a promising target for cancer treatment. DFB has also been investigated for its anti-inflammatory properties, as proteasome inhibitors have been shown to reduce inflammation.

Mechanism of Action

DFB inhibits the proteasome by binding to the active site of the proteasome's catalytic subunits. This prevents the proteasome from degrading intracellular proteins, leading to an accumulation of misfolded and damaged proteins. This accumulation ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFB has been shown to induce apoptosis in various cancer cell lines, including multiple myeloma, leukemia, and lymphoma. It has also been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DFB is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in various cellular processes. However, DFB can also inhibit other proteases, leading to off-target effects. Additionally, the use of proteasome inhibitors in cancer therapy can lead to the development of drug resistance.

Future Directions

Future research on DFB could focus on developing more potent and selective proteasome inhibitors, as well as investigating the potential use of proteasome inhibitors in combination with other cancer therapies. Additionally, further studies on the anti-inflammatory properties of DFB could lead to the development of novel treatments for inflammatory diseases.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F6NO/c14-5-1-2-9(7(15)3-5)20-13(21)6-4-8(16)11(18)12(19)10(6)17/h1-4H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJFFCAYWQQNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-difluorophenyl)-2,3,4,5-tetrafluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.